molecular formula C21H18O8 B020102 Naringenintriacetate CAS No. 3682-04-0

Naringenintriacetate

Cat. No. B020102
CAS RN: 3682-04-0
M. Wt: 398.4 g/mol
InChI Key: HQZXCNZZVRAEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naringenin triacetate is a flavonoid isolated from plants. It exhibits a good binding affinity with multiple crystal structures of the first bromodomain BRD4 (BRD4 BD1) . It is a significant constituent of human diet and is found in abundance in citrus fruits, grapefruit, tomatoes .


Molecular Structure Analysis

The molecular weight of Naringenin triacetate is 398.36 and its molecular formula is C21H18O8 . It is a flavanone class of flavonoid .


Chemical Reactions Analysis

The manipulation of oxidation states in organic molecules is pivotal to the conversion of functional groups and the synthesis of new structural motifs . The charged or radical species formed by an electron-transfer reaction is often highly reactive and has a short half-life in solution .


Physical And Chemical Properties Analysis

Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . Naringenin esters formed via acylation have recently been reported to possess improved physical and chemical properties .

Scientific Research Applications

Therapeutic Applications in Pharmaceutics

Naringenin (NRG) is a polyphenolic phytochemical belonging to the class of flavanones and is widely distributed in citrus fruits and some other fruits such as bergamot, tomatoes, cocoa, and cherries . It presents several interesting pharmacological properties, such as anti-cancer, anti-oxidant, and anti-inflammatory activities . However, the therapeutic potential of NRG is hampered due to its hydrophobic nature, which leads to poor bioavailability .

A wide range of nanocarriers have been used as delivery systems for NRG, including polymeric nanoparticles, micelles, liposomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), nanosuspensions, and nanoemulsions . These nanomedicine formulations of NRG have been applied as a potential treatment for several diseases, using a wide range of in vitro, ex vivo, and in vivo models and different routes of administration .

Clinical Trials

Naringenin has been studied in clinical trials, mainly focusing on its bioavailability and cardioprotective action . These studies were done in compromised patients (i.e., hypercholesterolemic and overweight), with a dosage ranging between 600 and 800 μM/day . Naringenin’s ability to improve endothelial function has been well-established .

Hepatoprotective, Anti-Atherogenic, Anti-Inflammatory, Anti-Mutagenic, Anticancer, Antimicrobial Agent

Growing evidence from both in vitro and in vivo animal studies have reinforced various naringenin pharmacological effects, including as hepatoprotective, anti-atherogenic, anti-inflammatory, anti-mutagenic, anticancer, antimicrobial agent, even suggesting its application in cardiovascular, gastrointestinal, neurological, metabolic, rheumatological, infectious and malignant diseases control and management .

Treatment of Neurological Disorders

Naringenin has shown potential in the treatment of various neurological disorders . The compound’s antioxidant and anti-inflammatory properties may help protect the brain from damage and improve symptoms of neurological disorders . However, more research is needed to fully understand the mechanisms involved and the potential therapeutic benefits.

Treatment of Liver Diseases

Naringenin has been studied for its potential in treating liver diseases . It may help protect the liver from damage caused by toxins and reduce inflammation . Again, more research is needed to confirm these findings and determine the best methods of application.

Treatment of Skin Diseases

Naringenin may also have potential in the treatment of skin diseases . Its anti-inflammatory and antioxidant properties may help reduce symptoms of various skin conditions . More research is needed to determine the effectiveness of Naringenin in this application and the best methods for its use.

Treatment of Ocular Disorders

Naringenin has shown potential in the treatment of various ocular disorders . Its antioxidant and anti-inflammatory properties may help protect the eyes from damage and improve symptoms of ocular disorders . However, more research is needed to fully understand the mechanisms involved and the potential therapeutic benefits.

Treatment of Inflammatory Diseases

Naringenin may also have potential in the treatment of inflammatory diseases . Its anti-inflammatory properties may help reduce symptoms of various inflammatory conditions . More research is needed to determine the effectiveness of Naringenin in this application and the best methods for its use.

Treatment of Diabetes

Naringenin has been studied for its potential in treating diabetes . It may help regulate blood sugar levels and reduce inflammation, which are key factors in managing diabetes . Again, more research is needed to confirm these findings and determine the best methods of application.

Safety And Hazards

Naringenin triacetate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

[4-(5,7-diacetyloxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O8/c1-11(22)26-15-6-4-14(5-7-15)18-10-17(25)21-19(28-13(3)24)8-16(27-12(2)23)9-20(21)29-18/h4-9,18H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZXCNZZVRAEPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559290
Record name 2-[4-(Acetyloxy)phenyl]-4-oxo-3,4-dihydro-2H-1-benzopyran-5,7-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naringenin triacetate

CAS RN

73111-01-0
Record name 2-[4-(Acetyloxy)phenyl]-4-oxo-3,4-dihydro-2H-1-benzopyran-5,7-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4',5,7-Trihydroxyflavanone (10.5 g) was stirred with acetic anhydride (50 ml) and sulphuric acid (5 drops) for 2 hr at room temperature, then poured into iced water. The product was extracted into ether and the extracted washed with water, followed by sodium bicarbonate solution. 4',5,7-Triacetoxyflavanone was obtained on evaporation of the ether, and this was dissolved in a mixture of tetrahydrofuran (250 ml) and ethanol (250 ml). Sodium borohydride (1.2 g) was added over 5 min, and the solution stirred for 30 min. Further borohydride (1.8 g) was then added and stirring continued for a further 30 min. The solution was acidifed by cautious addition of glacial acetic acid (8 ml). The solvent was evaporated off and the residual oil extracted into chloroform, washed with water, dried and evaporated.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naringenintriacetate
Reactant of Route 2
Reactant of Route 2
Naringenintriacetate
Reactant of Route 3
Reactant of Route 3
Naringenintriacetate
Reactant of Route 4
Reactant of Route 4
Naringenintriacetate
Reactant of Route 5
Reactant of Route 5
Naringenintriacetate
Reactant of Route 6
Reactant of Route 6
Naringenintriacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.